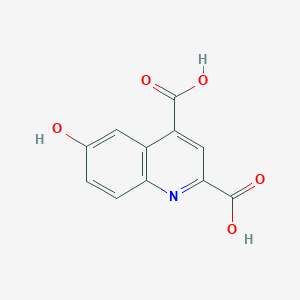![molecular formula C8H21N3 B14150131 N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine CAS No. 4432-87-5](/img/structure/B14150131.png)
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C8H20N4. It is a colorless to pale yellow liquid with weak basic properties. This compound is commonly used in various chemical reactions as a ligand, reducing agent, catalyst, or cross-linking agent for polymers. It finds applications in the production of coatings, resins, polyurethanes, and silicone rubbers. Additionally, it serves as a raw material for pesticides, mineral flotation agents, and oilfield chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with methanol under heating conditionsThe resulting product can be purified through distillation or crystallization .
Industrial Production Methods
In industrial settings, the production of N1-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine typically involves large-scale reactors where ethylenediamine and methanol are combined under controlled temperatures and pressures. The reaction is catalyzed to ensure high yield and purity. The final product is then subjected to purification processes such as distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one of its amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, resins, polyurethanes, and silicone rubbers. .
Mecanismo De Acción
The mechanism of action of N1-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets through its amino groups. It can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure but with a propanediamine backbone.
Diethylenetriamine: Contains three amino groups and is used in similar applications.
Triethylenetetramine: Contains four amino groups and is used as a chelating agent.
Uniqueness
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine is unique due to its specific ethyl and ethylamino substituents, which provide distinct reactivity and coordination properties compared to other similar compounds. This makes it particularly useful in specialized applications such as the synthesis of complex coordination compounds and as a cross-linking agent in polymer chemistry .
Propiedades
Número CAS |
4432-87-5 |
|---|---|
Fórmula molecular |
C8H21N3 |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
N-ethyl-N'-[2-(ethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-3-9-5-7-11-8-6-10-4-2/h9-11H,3-8H2,1-2H3 |
Clave InChI |
TYWRTWIDTAHEEU-UHFFFAOYSA-N |
SMILES canónico |
CCNCCNCCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)


![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)

![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)

![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)

